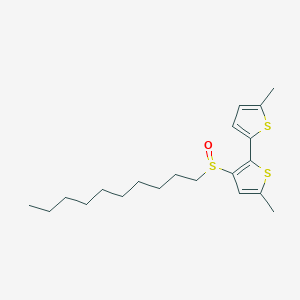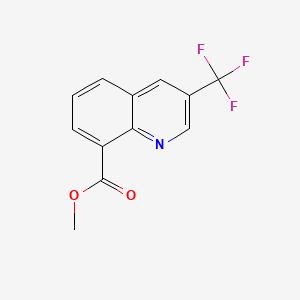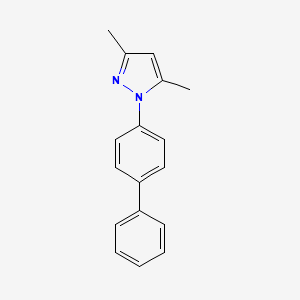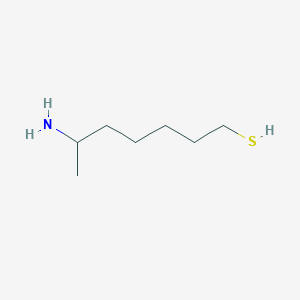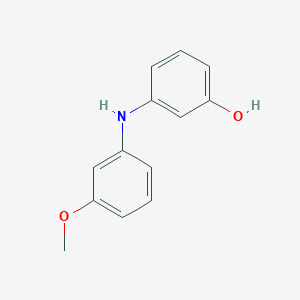
3-((3-Methoxyphenyl)amino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and aromatic amines It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, and an amino group (-NH2) substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, where 3-methoxyphenol is used as a co-reagent and copper acts as a catalyst. The reaction proceeds through the formation of a copper-phenoxide intermediate, followed by nucleophilic aromatic substitution . Another method involves the demethylation of 3-methoxyaniline using hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-((3-Methoxyphenyl)amino)phenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-((3-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone . This inhibition reduces melanin production, making it useful in cosmetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: An aromatic amine and phenol with similar structural features.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a methoxy group and phenylamino substitution.
Uniqueness
3-((3-Methoxyphenyl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
3-(3-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-3-5-11(9-13)14-10-4-2-6-12(15)8-10/h2-9,14-15H,1H3 |
Clé InChI |
BPKLPDDFISVWLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


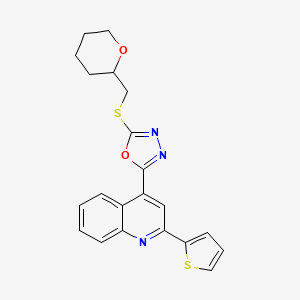



![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
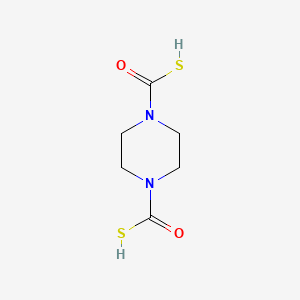
![1-Propanol, 3-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]thio]-](/img/structure/B12521224.png)

